

# Assessing the selectivity profile of SHP394 against other phosphatases

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## SHP394: A Profile of a Highly Selective Allosteric SHP2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

**SHP394** is an orally active, potent, and highly selective allosteric inhibitor of Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2). This guide provides a comprehensive assessment of **SHP394**'s selectivity profile against other phosphatases, supported by experimental data and detailed methodologies.

### **Quantitative Selectivity Profile**

**SHP394** demonstrates exceptional selectivity for SHP2. While a comprehensive screening of **SHP394** against a full panel of phosphatases is not publicly available, data from closely related allosteric SHP2 inhibitors, such as SHP099, provide strong evidence for the selective nature of this class of molecules. SHP099 showed no detectable activity against a panel of 21 other phosphatases, including the closely related SHP1 phosphatase.

The table below summarizes the available quantitative data for **SHP394** and the related, well-characterized allosteric SHP2 inhibitor, SHP099.



Compound	Target	IC50 (nM)	Other Phosphatases Tested	Selectivity Notes
SHP394	SHP2	23	Not explicitly detailed in public literature	High selectivity is a key feature of this compound class.
SHP099	SHP2	71	Panel of 21 phosphatases (including SHP1)	No detectable activity against other phosphatases tested, indicating high selectivity.

## **Experimental Protocols**

The selectivity of SHP2 inhibitors like **SHP394** is typically determined using a fluorescence-based enzymatic assay. The following is a detailed methodology for assessing the selectivity of a test compound against a panel of protein tyrosine phosphatases (PTPs).

### **Protocol: In Vitro Phosphatase Selectivity Assay**

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., **SHP394**) against a panel of purified phosphatases.

#### Materials:

- Purified recombinant human phosphatases (e.g., SHP2, SHP1, PTP1B, etc.)
- Test compound (SHP394) dissolved in DMSO
- Assay Buffer: 50 mM Tris-HCl (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT, and 0.01% Tween-20
- Substrate: 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP)



- · 384-well black, flat-bottom plates
- Fluorescence microplate reader

#### Procedure:

- Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.
- Assay Plate Preparation:
  - $\circ~$  Add 2  $\mu L$  of the diluted test compound or DMSO (as a vehicle control) to the wells of a 384-well plate.
  - $\circ$  Add 38  $\mu$ L of the assay buffer containing the purified phosphatase to each well. The final enzyme concentration should be predetermined to yield a linear reaction rate.
  - Incubate the plate at room temperature for 30 minutes to allow for compound binding to the enzyme.

#### Reaction Initiation:

- Prepare a working solution of DiFMUP in the assay buffer. The final concentration of DiFMUP in the assay should be at its Km value for each respective phosphatase.
- $\circ$  Add 10  $\mu$ L of the DiFMUP working solution to each well to initiate the enzymatic reaction. The final reaction volume is 50  $\mu$ L.

#### Data Acquisition:

- Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C).
- Measure the fluorescence intensity at an excitation wavelength of 340 nm and an emission wavelength of 450 nm every 60 seconds for 30-60 minutes.
- Data Analysis:

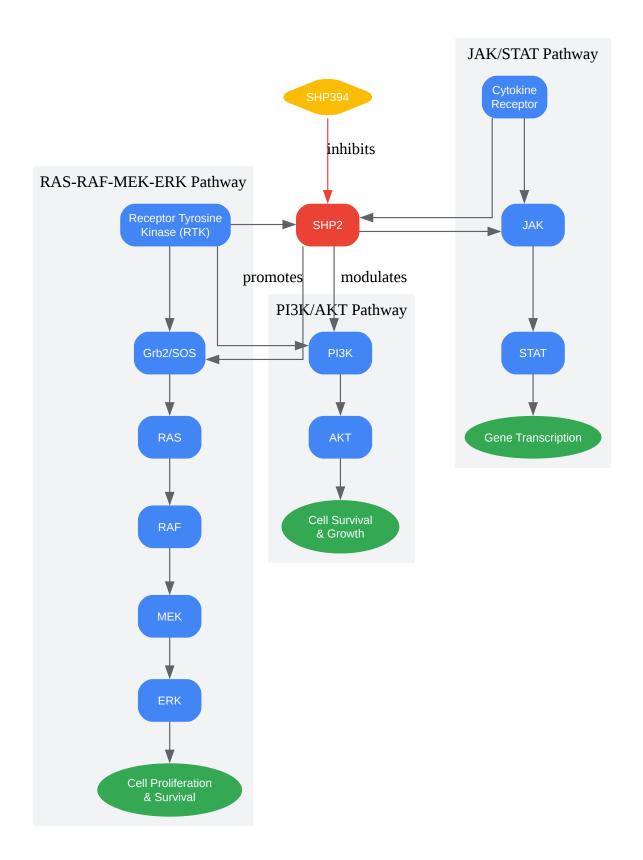


- Determine the initial reaction velocity (rate of fluorescence increase) for each concentration of the test compound.
- Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).
- Plot the normalized reaction rates against the logarithm of the test compound concentration.
- Fit the data to a four-parameter logistic equation to determine the IC50 value.

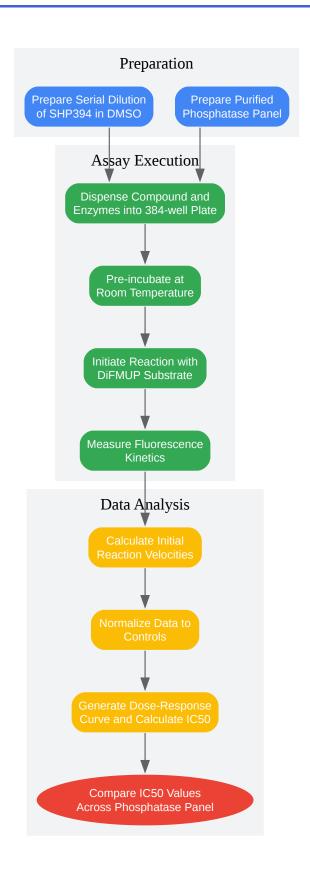
## Signaling Pathways and Experimental Workflow SHP2 Signaling Pathways

SHP2 is a critical signaling node involved in multiple cellular pathways that regulate cell growth, proliferation, differentiation, and survival. **SHP394**, as an allosteric inhibitor, stabilizes SHP2 in an inactive conformation, thereby blocking downstream signaling.









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